molecular formula C16H21N5O B1612898 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 823809-16-1

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No.: B1612898
CAS No.: 823809-16-1
M. Wt: 299.37 g/mol
InChI Key: HVJUMTMMTHTXOF-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an imidazoquinoline core, which is a fused ring system combining imidazole and quinoline moieties, with additional functional groups that enhance its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazoquinoline core, followed by the introduction of the aminopropyl and ethoxymethyl groups. Key steps may include:

    Formation of the imidazoquinoline core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminobenzonitrile and glyoxal.

    Introduction of the aminopropyl group: This step often involves nucleophilic substitution reactions using 3-bromopropylamine.

    Ethoxymethylation: The ethoxymethyl group can be introduced via alkylation reactions using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an immunomodulatory agent and in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-3-methyl-1H-imidazol-3-ium bromide: Another imidazole derivative with similar structural features.

    Chromeno[4,3-b]pyridin/quinolin-one derivatives: Compounds with a fused ring system similar to imidazoquinolines, known for their biological activities.

Uniqueness

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine is unique due to its specific combination of functional groups and the resulting biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJUMTMMTHTXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CCCN)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625037
Record name 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823809-16-1
Record name 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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